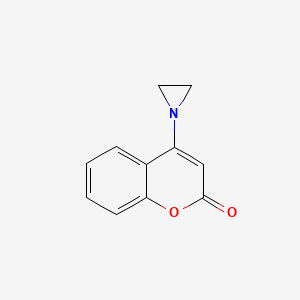
4-(Aziridin-1-yl)-2H-1-benzopyran-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Aziridin-1-yl)-2H-1-benzopyran-2-one is a compound that features both an aziridine ring and a benzopyran structure. Aziridines are three-membered nitrogen-containing heterocycles known for their significant ring strain and reactivity. Benzopyrans, also known as chromenes, are bicyclic structures consisting of a benzene ring fused to a pyran ring. The combination of these two moieties in a single molecule makes this compound an interesting compound for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of aziridines typically involves the cyclization of haloamines or amino alcohols, nitrene addition to alkenes, or the ring-opening of epoxides followed by ring-closing reactions . For 4-(Aziridin-1-yl)-2H-1-benzopyran-2-one, a common synthetic route involves the reaction of a benzopyran derivative with an aziridine precursor under basic conditions. The reaction conditions often require the use of a strong base, such as sodium hydride or potassium tert-butoxide, to facilitate the cyclization process .
Industrial Production Methods
Industrial production of aziridines, including this compound, often involves the use of high-temperature dehydration processes or catalytic methods. For example, the Nippon Shokubai process uses an oxide catalyst and high temperatures to dehydrate aminoethanol derivatives, leading to the formation of aziridines . These methods are scalable and suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Aziridin-1-yl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form aziridine N-oxides.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions .
Major Products
The major products formed from these reactions include aziridine N-oxides, primary and secondary amines, and various substituted amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Aziridin-1-yl)-2H-1-benzopyran-2-one has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(Aziridin-1-yl)-2H-1-benzopyran-2-one involves its ability to form DNA interstrand crosslinks, which can inhibit DNA replication and transcription. This is particularly relevant in its potential use as an antitumor agent. The compound is bioactivated by enzymes such as DT diaphorase, which reduces it to a reactive intermediate that can form crosslinks with DNA . This mechanism is similar to that of other aziridine-containing chemotherapeutic agents like mitomycin C .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Mitomycin C: An aziridine-containing chemotherapeutic agent known for its DNA crosslinking ability.
Tretazicar (CB1954): Another aziridine-containing compound used in cancer therapy.
Aziridine-1-carbaldehyde oximes: Compounds with similar reactivity and potential anticancer activity.
Uniqueness
4-(Aziridin-1-yl)-2H-1-benzopyran-2-one is unique due to its combination of an aziridine ring and a benzopyran structure, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
3613-09-0 |
|---|---|
Molekularformel |
C11H9NO2 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
4-(aziridin-1-yl)chromen-2-one |
InChI |
InChI=1S/C11H9NO2/c13-11-7-9(12-5-6-12)8-3-1-2-4-10(8)14-11/h1-4,7H,5-6H2 |
InChI-Schlüssel |
WWKCOJXFASBGPB-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN1C2=CC(=O)OC3=CC=CC=C32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(2,4-Dichlorophenyl)methylidene]propanedioic acid](/img/structure/B13997643.png)
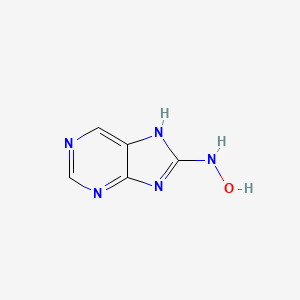
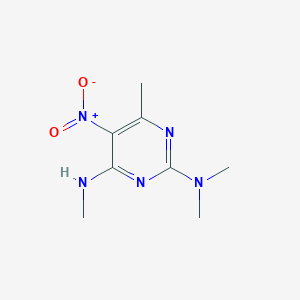


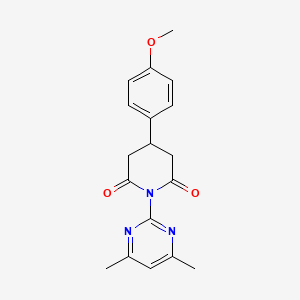
![2-[Cyclohexyl(nitroso)amino]guanidine](/img/structure/B13997692.png)
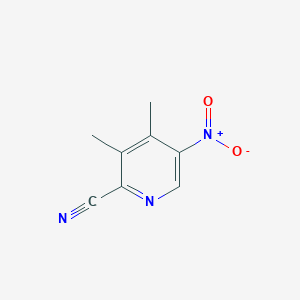



![5,6-Dimethyl-1-pentofuranosyl-1h-imidazo[4,5-b]pyrazine](/img/structure/B13997724.png)


